molecular formula C10H14ClN5 B6647413 N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine

N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine

Cat. No. B6647413
M. Wt: 239.70 g/mol
InChI Key: QQWAHVBSQGHEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CDPPB and belongs to the pyrazole family of compounds. CDPPB has been shown to have several biochemical and physiological effects, making it a promising compound for various applications.

Mechanism of Action

CDPPB acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor. This leads to an increase in the production of intracellular messengers such as cyclic adenosine monophosphate (cAMP) and calcium ions, which ultimately leads to the activation of various signaling pathways.
Biochemical and Physiological Effects
CDPPB has been shown to have several biochemical and physiological effects, including the enhancement of synaptic plasticity, improvement of cognitive function, and reduction of anxiety-like behaviors in animal models. CDPPB has also been shown to have neuroprotective effects and may have potential applications in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

CDPPB has several advantages for use in lab experiments, including its high potency, selectivity, and stability. However, CDPPB also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of CDPPB, including the development of more potent and selective compounds, the exploration of its potential applications in drug discovery and development, and the investigation of its potential therapeutic applications in various neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CDPPB.

Synthesis Methods

CDPPB can be synthesized using various methods, with the most common being the reaction of 5-chloro-1,3-dimethyl-4-nitroso-pyrazole with 1-methyl-4-(methylamino)-pyrazole in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain the final CDPPB compound.

Scientific Research Applications

CDPPB has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CDPPB has been shown to enhance the activity of metabotropic glutamate receptor subtype 5 (mGluR5), which has implications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. CDPPB has also been shown to have potential applications in the field of pharmacology, specifically in drug discovery and development.

properties

IUPAC Name

N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5/c1-7-9(10(11)16(3)14-7)5-12-8-4-13-15(2)6-8/h4,6,12H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWAHVBSQGHEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CNC2=CN(N=C2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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